N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea
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Overview
Description
N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways. The inhibition of PKC activity by N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been shown to have biochemical and physiological effects in various cell types. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea in lab experiments is its high yield and purity. It is also relatively easy to synthesize using a simple synthetic procedure. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea. One direction is to further explore its potential as a therapeutic agent for cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, it may be worthwhile to explore the potential of N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea as a tool for studying PKC activity and its role in cellular processes.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea involves the reaction of 3-methylbenzylamine with 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylisothiocyanate. The product is obtained in high yield and purity using a simple synthetic procedure.
Scientific Research Applications
N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea has been shown to have potential in scientific research applications. It has been studied as a potential inhibitor of protein kinase C (PKC) activity, which is involved in various cellular processes, including signal transduction, cell proliferation, and differentiation. PKC inhibitors have been explored as potential therapeutic agents for cancer, inflammation, and other diseases.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5S/c1-12-3-2-4-13(5-12)16-14(21)17-15-6-18-9-19(7-15)11-20(8-15)10-18/h2-5H,6-11H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDUGANZTWVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC23CN4CN(C2)CN(C3)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea |
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